molecular formula C18H19ClN2O B10796738 2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride

2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride

Cat. No.: B10796738
M. Wt: 314.8 g/mol
InChI Key: PMDDQXCWDHUJJW-UHFFFAOYSA-N
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Description

2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylaniline and 4-methylquinoline.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Key Reactions: The key reactions in the synthesis include nucleophilic substitution, cyclization, and reduction processes. For example, the reaction of 4-ethylaniline with 4-methylquinoline under acidic conditions can lead to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interfere with enzyme activity, affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylanilino)-4-methylquinolin-7-ol
  • 2-(4-Ethylanilino)-4-chloroquinolin-7-ol
  • 2-(4-Ethylanilino)-4-methylquinolin-7-amine

Uniqueness

2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-(4-ethylanilino)-4-methylquinolin-7-ol;hydrochloride

InChI

InChI=1S/C18H18N2O.ClH/c1-3-13-4-6-14(7-5-13)19-18-10-12(2)16-9-8-15(21)11-17(16)20-18;/h4-11,21H,3H2,1-2H3,(H,19,20);1H

InChI Key

PMDDQXCWDHUJJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)O)C(=C2)C.Cl

Origin of Product

United States

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